HMB-Val-Ser-Leu-VE

Description

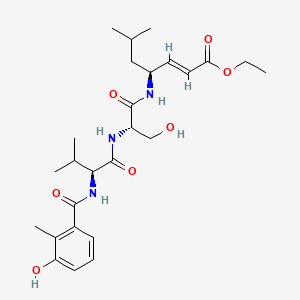

Structure

2D Structure

Properties

IUPAC Name |

ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKMRGLFGXKLJC-VOSPOJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HMB-Val-Ser-Leu-VE: An In-Depth Technical Guide on its Mechanism of Action as a Selective Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMB-Val-Ser-Leu-VE is a potent, cell-permeable, and irreversible inhibitor of the 20S proteasome, exhibiting high selectivity for the trypsin-like activity mediated by the β2 subunit.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and potential therapeutic implications. The document summarizes key quantitative data, outlines experimental methodologies from foundational studies, and presents signaling pathways and experimental workflows through detailed diagrams.

Introduction: The Ubiquitin-Proteasome System and Its Therapeutic Targeting

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins. This process is fundamental for maintaining protein homeostasis, controlling cell cycle progression, regulating signal transduction pathways, and eliminating damaged or misfolded proteins.[1][2] The 26S proteasome, the central protease of the UPS, is a large multi-catalytic complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S CP is a barrel-shaped structure containing the proteolytic active sites. In mammals, these active sites are located on three distinct β-subunits: the β1 subunit with caspase-like (or post-glutamyl peptide hydrolyzing) activity, the β2 subunit with trypsin-like activity, and the β5 subunit with chymotrypsin-like activity.[5]

Given its central role in cellular function, the proteasome has emerged as a key therapeutic target, particularly in oncology. Inhibitors of the proteasome can disrupt the degradation of pro-apoptotic proteins and cell cycle regulators, leading to programmed cell death in cancer cells. While first-generation proteasome inhibitors like bortezomib target both the β5 and β1 subunits, there is growing interest in developing subunit-selective inhibitors to potentially enhance efficacy and reduce off-target effects. This compound represents a class of highly selective inhibitors targeting the β2 subunit.

This compound: A Selective Inhibitor of the β2 Subunit

This compound is a tripeptide-based compound featuring a C-terminal vinyl ester. This reactive group acts as a Michael acceptor for the hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the β2 subunit, leading to irreversible covalent modification and inhibition.[2][5]

Biochemical Properties and Potency

This compound is characterized by its high potency and selectivity for the trypsin-like activity of the 20S proteasome.

| Parameter | Value | Reference |

| Target | β2 subunit of the 20S Proteasome (Trypsin-like activity) | [1][2][6] |

| IC50 (β2 activity) | 33 nM | [1][2][3][6][7] |

| IC50 (β1 and β5 activity) | > 10 µM | [6] |

| Mechanism | Irreversible, Covalent | [1][2] |

| Cell Permeability | Yes | [1][2][6] |

| CAS Number | 862891-04-1 | [1][6][8] |

| Molecular Formula | C26H39N3O7 | [6][8] |

Core Mechanism of Action

The primary mechanism of action of this compound is the selective and irreversible inhibition of the β2 subunit of the 20S proteasome. This targeted inhibition prevents the cleavage of polypeptide substrates after basic amino acid residues, a key step in the overall protein degradation process mediated by the proteasome.

References

- 1. Peptidyl Vinyl Ester Derivatives: New Class of Selective Inhibitors of Proteasome Trypsin-Like Activity [ouci.dntb.gov.ua]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. apexbt.com [apexbt.com]

- 5. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on HMB-Val-Ser-Leu-VE and 20S Proteasome Trypsin-Like Activity

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

The 20S proteasome is a critical multi-catalytic complex responsible for intracellular protein degradation, a cornerstone of cellular homeostasis. It possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like, each attributed to specific active sites within its β-subunits. The trypsin-like activity, localized to the β2 subunit, is responsible for cleaving peptide bonds following basic amino acid residues. The development of specific inhibitors for each catalytic activity is paramount for dissecting the nuanced roles of the proteasome in various cellular processes and for developing targeted therapeutics. This document provides a comprehensive overview of the peptidyl vinyl ester, HMB-Val-Ser-Leu-VE, a compound initially reported as a potent and selective inhibitor of the 20S proteasome's trypsin-like activity. We will delve into its mechanism of action, present quantitative data on its inhibitory potential, detail relevant experimental protocols, and discuss the broader context of its constituent components.

The 20S Proteasome and its Catalytic Activities

The 26S proteasome is the central protease of the ubiquitin-proteasome system (UPS) in eukaryotic cells. It is composed of a 20S core particle (CP) that contains the catalytic sites, and one or two 19S regulatory particles (RP) that recognize and unfold ubiquitinated protein substrates.[1] The 20S proteasome is a cylindrical complex formed by four stacked heptameric rings (α7β7β7α7).[1] The proteolytic activities reside within the two inner β-rings.

The three major proteolytic activities of the constitutive 20S proteasome are:

-

Chymotrypsin-like (CT-L): Mediated by the β5 subunit, this is typically the most dominant activity, cleaving after hydrophobic residues.[1][2]

-

Trypsin-like (T-L): Mediated by the β2 subunit, it cleaves after basic residues like arginine and lysine.[1][2]

-

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Mediated by the β1 subunit, it cleaves after acidic residues.[1][2]

Selective inhibition of these distinct activities is a key strategy for understanding their individual contributions to protein degradation and cellular signaling.

This compound: A Putative Selective Inhibitor

This compound is a tripeptide-based compound featuring a C-terminal vinyl ester. It was first described as an irreversible, cell-permeable, and highly specific inhibitor of the trypsin-like activity of the 20S proteasome.[3] The "HMB" designation refers to a 3-hydroxy-2-methyl-benzoyl group attached to the N-terminus of the peptide sequence (Val-Ser-Leu).

Quantitative Data: Inhibitory Activity

The initial characterization of this compound demonstrated potent and selective inhibition of the 20S proteasome's trypsin-like activity. The reported half-maximal inhibitory concentration (IC50) highlights this specificity.

| Compound | Target Activity | IC50 (nM) | Source |

| This compound | 20S Proteasome Trypsin-Like (T-L) | 33 | [3][4] |

It is crucial to note that while initially reported as a potent β2-specific inhibitor, a subsequent review mentioned that 3-hydroxy-2-methyl-benzoyl(HMB)-Val-Ser-Leu-vinyl ester was found to be inactive when re-synthesized by different laboratories.[5] This discrepancy underscores the importance of independent verification in inhibitor development and characterization.

Proposed Mechanism of Action

The proposed mechanism for selective inhibition of the β2 subunit by this compound involves its peptide sequence (Val-Ser-Leu) directing the inhibitor to the active site, and the vinyl ester warhead forming a covalent bond with the active site threonine residue of the β2 subunit. This irreversible binding would lead to sustained inhibition of the trypsin-like activity.

The broader context of the HMB (β-Hydroxy-β-methylbutyrate) moiety is also relevant. HMB is a metabolite of the amino acid leucine and has been shown to reduce protein degradation, partly through inhibition of the ubiquitin-proteasome pathway.[6][7][8]

References

- 1. Subunit specific inhibitors of proteasomes and their potential for immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Site-Specific Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of HMB-Val-Ser-Leu-VE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activity of the synthetic tripeptide HMB-Val-Ser-Leu-VE. The content herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Biological Activity: Selective Proteasome Inhibition

This compound is a cell-permeable, irreversible tripeptide vinyl ester that functions as a potent and highly selective inhibitor of the 20S proteasome's trypsin-like activity. The 20S proteasome is a critical component of the ubiquitin-proteasome system, responsible for the degradation of intracellular proteins. It possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or post-acidic-like). This compound demonstrates remarkable selectivity for the trypsin-like activity, with significantly lower or no activity against the other two catalytic sites.

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified in several studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Target | Reference |

| IC₅₀ | 0.033 µM (33 nM) | 20S Proteasome Trypsin-Like Activity | [Marastoni et al., 2005] |

| IC₅₀ | >10 µM | 20S Proteasome Chymotrypsin-Like Activity | [Marastoni et al., 2005] |

| IC₅₀ | >10 µM | 20S Proteasome Post-Acidic-Like Activity | [Marastoni et al., 2005] |

Table 1: Inhibitory activity of this compound against the catalytic subunits of the 20S proteasome.

| Parameter | Value | Organism/Cell Line | Reference |

| GI₅₀ | 31.6 µM | Trypanosoma brucei | [Steverding et al., 2011] |

| Cytotoxicity | Nontoxic | Colon-carcinoma cell lines (COO115, HCT116) | [Marastoni et al., 2005] |

Table 2: In vitro activity of this compound in biological systems.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Below is a representative methodology for assessing the trypsin-like activity of the 20S proteasome, based on common laboratory practices.

Objective: To determine the inhibitory effect of this compound on the trypsin-like activity of the purified 20S proteasome.

Materials:

-

Purified 20S proteasome

-

This compound

-

Fluorogenic substrate for trypsin-like activity (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for the assay.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the purified 20S proteasome, and the different concentrations of this compound. Include a positive control (proteasome with no inhibitor) and a negative control (assay buffer and substrate only).

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a fluorometer and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct signaling pathways modulated by this compound. Its primary mechanism of action is the direct inhibition of the 20S proteasome's trypsin-like activity. The downstream cellular consequences of this specific inhibition are areas for further research. It is important to distinguish this specific tripeptide from the leucine metabolite beta-hydroxy-beta-methylbutyrate (HMB), which is known to influence pathways such as mTOR, and for which signaling information is available but not applicable to this compound.

Experimental Workflow and Logical Relationships

Caption: Workflow for determining the IC50 of this compound against the 20S proteasome.

Caption: Selective inhibition of the 20S proteasome's trypsin-like activity by this compound.

Other Reported Biological Activities

-

Trypanocidal Activity: this compound has demonstrated activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness), with a GI₅₀ of 31.6 µM.

-

Effects on Cancer Cells: In studies with colon-carcinoma cell lines (COO115 and HCT116), this compound was found to be nontoxic and did not affect cell proliferation.

-

Immunomodulatory Potential: The selective inhibition of the trypsin-like activity by this class of compounds has been suggested to modulate the generation and presentation of immunogenic peptides by MHC class I molecules.

Conclusion

This compound is a valuable research tool for studying the specific roles of the proteasome's trypsin-like activity in various cellular processes. Its high potency and selectivity make it a lead compound for further investigation in the development of therapeutics targeting the proteasome, particularly in areas where selective inhibition is desirable. Further research is warranted to elucidate the downstream signaling consequences of its specific inhibitory action and to explore its full therapeutic potential.

An In-depth Technical Guide to the Vinyl Ester Inhibitor HMB-Val-Ser-Leu-VE

For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of novel therapeutic agents is paramount. This guide provides a comprehensive technical overview of HMB-Val-Ser-Leu-VE, a potent and selective vinyl ester tripeptide inhibitor. We will delve into its core mechanism of action, present its inhibitory data in a structured format, and outline the experimental protocols used to characterize this compound.

Core Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor that specifically targets the trypsin-like activity of the 20S proteasome.[1][2] The 20S proteasome is a critical component of the ubiquitin-proteasome pathway, responsible for the degradation of intracellular proteins. This proteolytic complex has multiple catalytic activities, including chymotrypsin-like, trypsin-like, and post-acidic-like activities. This compound exhibits high selectivity for the trypsin-like sites.[3]

The inhibitory activity of this compound stems from its vinyl ester functional group, which acts as a Michael acceptor for the active site threonine residue of the proteasome's β2 subunit, the locus of trypsin-like activity. This covalent modification leads to the irreversible inactivation of the enzyme.

Quantitative Inhibitory Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory potency and selectivity.

| Target | Parameter | Value | Reference |

| 20S Proteasome (Trypsin-like activity) | IC50 | 0.033 µM (33 nM) | [1][2][3][4][5] |

| 20S Proteasome (Chymotrypsin-like activity) | IC50 | >10 µM | [3] |

| 20S Proteasome (Post-acidic-like activity) | IC50 | >10 µM | [3] |

| Trypanosoma brucei | GI50 | 31.6 µM | [3] |

Table 1: Inhibitory Activity of this compound

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

20S Proteasome Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the different catalytic activities of the 20S proteasome.

Materials:

-

Purified 20S proteasome

-

Fluorogenic peptide substrates:

-

Boc-LRR-AMC (for trypsin-like activity)

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Z-LLE-AMC (for post-acidic-like activity)

-

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add the purified 20S proteasome to the assay buffer.

-

Add the diluted this compound to the wells containing the proteasome and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.

-

Monitor the fluorescence intensity over time using a fluorometric plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human colon-carcinoma cell lines (e.g., C00115, HCT116)[1][2]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

At the end of the treatment period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to evaluate cytotoxicity.

Visualizing the Core Concepts

To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.

Caption: Selective inhibition of the 20S proteasome's trypsin-like activity.

Caption: Workflow for biochemical and cell-based characterization.

References

The Role of HMB-Val-Ser-Leu-VE in Cellular Signaling: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the molecular interactions of HMB-Val-Ser-Leu-VE, a synthetic peptide derivative, within cellular signaling cascades. A critical point of clarification is the distinction between this compound and β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine. While HMB is known to directly influence the PI3K/Akt/mTOR pathway, current research does not support a direct role for this compound in this specific signaling cascade. Instead, the primary mechanism of action for this compound is the potent and selective inhibition of the 20S proteasome's trypsin-like activity. This guide will elucidate the established function of this compound as a proteasome inhibitor, present its quantitative inhibitory data, detail relevant experimental protocols, and explore the potential indirect downstream effects of proteasome inhibition on the PI3K/Akt/mTOR pathway.

This compound: A Selective Proteasome Inhibitor

This compound is a cell-permeable tripeptide vinyl ester that has been identified as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome.[1] The 20S proteasome is a critical component of the ubiquitin-proteasome system, which is responsible for the degradation of most intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, apoptosis, and signal transduction.

The specificity of this compound for the trypsin-like activity, one of the three major proteolytic activities of the proteasome (the others being chymotrypsin-like and caspase-like), makes it a valuable tool for studying the specific roles of this proteasomal subunit in various biological contexts.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the quantitative data regarding the inhibitory potency of this compound against the different proteolytic activities of the 20S proteasome.

| Target Activity | IC50 Value | Reference |

| Trypsin-like | 0.033 µM (33 nM) | [1] |

| Chymotrypsin-like | >10 µM | [1] |

| Post-acidic-like | >10 µM | [1] |

Experimental Protocols: Measurement of Proteasome Activity

To assess the inhibitory effect of this compound on proteasome activity, a common method is the in-vitro proteasome activity assay using fluorogenic substrates.

In-Vitro Proteasome Activity Assay

Objective: To quantify the trypsin-like, chymotrypsin-like, and caspase-like activities of purified 20S proteasome in the presence and absence of this compound.

Materials:

-

Purified 20S proteasome

-

This compound

-

Assay Buffer (e.g., 25 mM HEPES-KOH, pH 7.6, 125 mM KAc, 2.5 mM MgCl2, 1 mM DTT, 0.1 g/L BSA, 1 mM ATP)

-

Fluorogenic substrates:

-

For trypsin-like activity: Boc-LRR-AMC

-

For chymotrypsin-like activity: Suc-LLVY-AMC

-

For caspase-like activity: Z-LLE-AMC

-

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.

-

In the wells of the 96-well plate, add the purified 20S proteasome to the assay buffer.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.

-

Initiate the reaction by adding the specific fluorogenic substrate to each well.

-

Immediately place the plate in a pre-warmed fluorometer.

-

Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for a defined period (e.g., 60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for AMC-based substrates.

-

Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The Indirect Link: Proteasome Inhibition and the PI3K/Akt/mTOR Pathway

While this compound does not directly target components of the PI3K/Akt/mTOR pathway, its inhibitory action on the proteasome can indirectly influence this critical signaling cascade. The ubiquitin-proteasome system and the PI3K/Akt/mTOR pathway are interconnected and engage in crosstalk to maintain cellular homeostasis.

Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can induce cellular stress, including endoplasmic reticulum (ER) stress. This stress can, in turn, modulate the activity of the PI3K/Akt/mTOR pathway. For instance, some studies have shown that proteasome inhibitors can lead to an inactivation of Akt and mTOR.[2] Furthermore, the PI3K/Akt pathway can influence the expression of proteins that are involved in the cellular response to proteasome inhibition.[3] The interplay is complex and can be cell-type and context-dependent.

The diagram below illustrates the established mechanism of this compound and its potential indirect influence on the PI3K/Akt/mTOR pathway.

References

chemical structure and properties of HMB-Val-Ser-Leu-VE

This guide provides a detailed overview of the chemical structure, properties, biological activity, and experimental methodologies related to HMB-Val-Ser-Leu-VE, a peptidyl vinyl ester derivative. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a synthetic tripeptide-based compound.[1] Its structure consists of a 3-hydroxy-2-methylbenzoyl (HMB) group, followed by the amino acid sequence Valine-Serine-Leucine, and is terminated with a C-terminal vinyl ester (VE).[1] This vinyl ester group is crucial for its mechanism of action.

The formal chemical name for the compound is N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 862891-04-1 | [1][2][3] |

| Molecular Formula | C₂₆H₃₉N₃O₇ | [2][3][4] |

| Molecular Weight | 505.6 g/mol | [2][3][4] |

| Canonical SMILES | CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | [4] |

| InChI Key | YQKMRGLFGXKLJC-VOSPOJDESA-N | [2] |

| InChI String | InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 |[2] |

Figure 1: Simplified block diagram of this compound's structure.

Physicochemical Properties

This compound is a solid powder at room temperature. Its solubility has been determined in various solvents, which is critical for its use in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Purity | ≥98% | [2][5] |

| XLogP3 | 2.9 | [4] |

| Hydrogen Bond Donor Count | 5 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 14 | [4] |

| Topological Polar Surface Area | 154 Ų | [4] |

| Solubility | DMF: 20 mg/mlDMSO: 30 mg/mlEthanol: 20 mg/mlEthanol:PBS (pH 7.2) (1:10): 0.5 mg/ml | [2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |

| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |[3] |

Biological Activity and Mechanism of Action

This compound is recognized as a cell-permeable, irreversible, and highly selective inhibitor of the 20S proteasome's trypsin-like activity.[1][2] The 20S proteasome is a critical component of the ubiquitin-proteasome pathway, which is responsible for the selective degradation of intracellular proteins, thereby regulating key cellular processes such as cell cycle progression and apoptosis.[1]

The compound shows marked selectivity, potently inhibiting the trypsin-like activity while having minimal effect on the chymotrypsin-like or post-acidic-like activities of the proteasome.[2]

Table 3: Inhibitory Activity

| Target | IC₅₀ | GI₅₀ | Reference |

|---|---|---|---|

| 20S Proteasome (Trypsin-like activity) | 33 nM (0.033 µM) | - | [1][2] |

| 20S Proteasome (Chymotrypsin-like activity) | >10 µM | - | [2] |

| 20S Proteasome (Post-acidic-like activity) | >10 µM | - | [2] |

| Trypanosoma brucei | - | 31.6 µM |[2] |

The HMB (β-hydroxy-β-methylbutyrate) component is a metabolite of the amino acid leucine and is known to influence protein metabolism.[6][7] Its mechanisms include enhancing protein synthesis, often through the mTOR pathway, and inhibiting protein degradation via the ubiquitin-proteasome pathway.[6][7][8] This dual-action potential of the HMB moiety complements the direct proteasome inhibition by the vinyl ester group.

Figure 2: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.

Figure 3: Proposed signaling actions of the HMB component.

Experimental Findings and Applications

Research has shown that this compound exhibits specific biological effects in various cell types without general toxicity.

Table 4: Summary of Experimental Observations

| System/Cell Line | Observation | Implication | Reference |

|---|---|---|---|

| Colon-carcinoma cell lines (COO115, HCT116) | Non-toxic and did not affect cell proliferation. | The compound has a favorable toxicity profile in these cancer cell lines. | [1] |

| HLA-A2 positive lymphoblastoid cells | Caused a dose-dependent increase of CLG-specific killing. | Suggests the compound may enhance the generation and presentation of immunogenic peptides by MHC class I molecules. | [1] |

| Trypanosoma brucei | Active against the parasite. | Potential as a therapeutic agent for trypanosomiasis. |[2] |

These findings highlight the compound's potential in immunology and parasitology research, stemming from its specific modulation of the proteasome.

Experimental Protocols

While the specific synthesis protocol for this compound is detailed in the primary literature by Marastoni et al. (2005), a general experimental workflow for assessing its activity is outlined below. Additionally, a cited method for HMB determination in plasma provides a practical example of relevant analytical techniques.

This protocol describes a gas chromatography-mass spectrometry method for quantifying HMB levels in plasma samples.[8]

-

Sample Preparation: Add 25 μL of an internal standard solution (6 mM tropic acid in methanol) to 975 μL of plasma.

-

Extraction: Perform a liquid-liquid extraction twice using 2 mL of ethyl acetate for each extraction.

-

Evaporation: Transfer the organic phase to a new tube and evaporate it to dryness under a nitrogen stream at 50°C.

-

Derivatization: Reconstitute the residue in 50 μL of pyridine and 50 μL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Incubation: Incubate the mixture for 30 minutes at 60°C to allow for complete derivatization.

-

Analysis: Inject the final derivatized sample into the GC-MS system for analysis.

The following diagram illustrates a typical workflow for evaluating the efficacy of a proteasome inhibitor like this compound in vitro.

Figure 4: General experimental workflow for inhibitor testing.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. caymanchem.com [caymanchem.com]

- 3. abmole.com [abmole.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound CAS#: 862891-04-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomized Clinical Trial: Effects of β-Hydroxy-β-Methylbutyrate (HMB)-Enriched vs. HMB-Free Oral Nutritional Supplementation in Malnourished Cirrhotic Patients [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of HMB-Val-Ser-Leu-VE

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMB-Val-Ser-Leu-VE is a potent and selective cell-permeable tripeptide vinyl ester inhibitor of the trypsin-like activity of the 20S proteasome. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological evaluation, drawing from key research in the field. The information presented herein is intended to support further research and development efforts targeting the ubiquitin-proteasome system.

Core Compound Data

| Property | Value | Reference |

| Formal Name | N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide | [Marastoni et al., 2005] |

| Molecular Formula | C₂₆H₃₉N₃O₇ | [Marastoni et al., 2005] |

| Molecular Weight | 505.6 g/mol | [Marastoni et al., 2005] |

| CAS Number | 862891-04-1 | N/A |

Discovery and Rationale

The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, playing a key role in cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of this pathway, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (post-glutamyl peptide hydrolyzing). Inhibition of these activities has emerged as a promising strategy for the treatment of various diseases, including cancer and parasitic infections.

This compound was developed as part of a research effort to create selective inhibitors of the trypsin-like activity of the proteasome. The design strategy involved the synthesis of peptidyl vinyl esters, a class of compounds known to act as irreversible inhibitors of serine and threonine proteases. The specific amino acid sequence and the N-terminal protecting group (HMB, 3-hydroxy-2-methylbenzoyl) were optimized to achieve high potency and selectivity for the β2 subunit of the 20S proteasome, which is responsible for its trypsin-like activity.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process involving solid-phase or solution-phase peptide synthesis followed by the introduction of the vinyl ester functionality. The following is a generalized experimental protocol based on the methodologies described in the literature.

Experimental Protocol: Synthesis

Materials:

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH)

-

Rink Amide resin

-

3-Hydroxy-2-methylbenzoic acid (HMB)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Deprotection reagents (e.g., piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

(E)-4-Ethoxy-4-oxobut-2-en-1-amine

-

Solvents (DMF, DCM, etc.)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Sequentially couple Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Val-OH to the resin using a suitable coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA. Monitor the completion of each coupling step using a qualitative test (e.g., Kaiser test).

-

N-terminal Capping: After the final amino acid coupling and subsequent Fmoc deprotection, couple 3-hydroxy-2-methylbenzoic acid (HMB) to the N-terminus of the peptide chain.

-

Cleavage from Resin: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain the crude peptide acid.

-

Vinyl Ester Formation: Couple the C-terminus of the purified peptide with (E)-4-ethoxy-4-oxobut-2-en-1-amine using a standard peptide coupling method to form the final vinyl ester derivative.

-

Purification: Purify the final compound using preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry, and NMR.

Biological Activity

Inhibition of 20S Proteasome Activity

This compound is a highly potent and selective inhibitor of the trypsin-like activity of the 20S proteasome.

Quantitative Data: Proteasome Inhibition

| Proteolytic Activity | IC₅₀ (µM) | Reference |

| Trypsin-like (β2) | 0.033 | [Marastoni et al., 2005] |

| Chymotrypsin-like (β5) | > 10 | [Marastoni et al., 2005] |

| Caspase-like (β1) | > 10 | [Marastoni et al., 2005] |

Experimental Protocol: Proteasome Activity Assay

This protocol is a generalized procedure for determining the IC₅₀ values for the inhibition of the different proteasomal activities.

Materials:

-

Purified 20S proteasome

-

Fluorogenic peptide substrates:

-

Boc-LRR-AMC (for trypsin-like activity)

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Z-LLE-AMC (for caspase-like activity)

-

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare Reagents: Dilute the purified 20S proteasome and the fluorogenic substrates in the assay buffer to their working concentrations. Prepare a serial dilution of this compound in DMSO and then further dilute in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the 20S proteasome, and different concentrations of the inhibitor. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the specific fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a fluorometric plate reader.

-

Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence versus time curves). Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Trypanocidal Activity

This compound has been shown to be active against the bloodstream form of Trypanosoma brucei, the causative agent of African trypanosomiasis.

Quantitative Data: Trypanocidal Activity

| Organism | GI₅₀ (µM) | Reference |

| Trypanosoma brucei | 31.6 | [Steverding et al., 2011] |

Experimental Protocol: Trypanocidal Activity Assay

This protocol outlines a general method for assessing the growth inhibition of T. brucei.

Materials:

-

Trypanosoma brucei bloodstream form culture

-

Complete HMI-9 medium

-

This compound (dissolved in DMSO)

-

Resazurin-based cell viability reagent (e.g., AlamarBlue)

-

96-well microplates

-

Incubator (37°C, 5% CO₂)

-

Fluorometric or colorimetric plate reader

Procedure:

-

Cell Culture: Maintain T. brucei bloodstream forms in logarithmic growth phase in complete HMI-9 medium.

-

Assay Setup: Seed the parasites at a specific density (e.g., 2 x 10⁴ cells/mL) in a 96-well plate. Add serial dilutions of this compound to the wells. Include control wells with no drug (vehicle control) and wells with no cells (background).

-

Incubation: Incubate the plate for a defined period (e.g., 48 hours) at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: Add the resazurin-based reagent to each well and incubate for an additional period (e.g., 4-24 hours) to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.

-

Data Analysis: Subtract the background reading from all wells. Calculate the percentage of growth inhibition for each drug concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration that inhibits growth by 50%).

Visualizations

Signaling Pathway: Ubiquitin-Proteasome System

Caption: The Ubiquitin-Proteasome Pathway and the site of action for this compound.

Experimental Workflow: Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound stands as a significant tool compound for the study of the ubiquitin-proteasome system. Its high potency and selectivity for the trypsin-like activity of the 20S proteasome make it a valuable probe for elucidating the specific roles of this enzymatic subunit in various cellular processes. Furthermore, its demonstrated trypanocidal activity highlights the potential of targeting the proteasome for the development of novel anti-parasitic agents. This guide provides the foundational knowledge and experimental framework to facilitate further investigation and application of this important molecule.

Methodological & Application

Application Notes and Protocols for HMB-Val-Ser-Leu-VE in Proteasome Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMB-Val-Ser-Leu-VE is a cell-permeable, irreversible tripeptide vinyl ester that serves as a potent and highly selective inhibitor of the trypsin-like activity of the 20S proteasome.[1][2] The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[3][4][5][6] The 26S proteasome, the central enzyme of this pathway, possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolytic-like).[7][8] Selective inhibition of these activities is a key strategy in the development of therapeutics for various diseases, including cancer and inflammatory disorders.[9][10][11] this compound, with its specificity for the trypsin-like activity, provides a valuable tool for investigating the specific roles of this proteasomal subunit.

These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based proteasome inhibition assays to determine its inhibitory potency and selectivity.

Data Presentation

The inhibitory activity of this compound against the three catalytic activities of the 20S proteasome is summarized in the table below. This data highlights the compound's high selectivity for the trypsin-like activity.

| Proteasome Activity | Inhibitor | IC50 Value | Reference |

| Trypsin-like | This compound | 33 nM | [1][2] |

| Chymotrypsin-like | This compound | > 10 µM | [2] |

| Caspase-like (Post-acidic-like) | This compound | > 10 µM | [2] |

Signaling Pathway

The ubiquitin-proteasome pathway is a complex, multi-step process responsible for the degradation of most intracellular proteins. The following diagram illustrates the key stages of this pathway, from protein ubiquitination to degradation by the proteasome.

Caption: The Ubiquitin-Proteasome Pathway.

Experimental Protocols

Biochemical Assay for Trypsin-Like Proteasome Activity

This protocol outlines the determination of the in vitro inhibitory activity of this compound on the trypsin-like activity of purified 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

This compound

-

Fluorogenic substrate for trypsin-like activity (e.g., Boc-LRR-AMC)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.03% SDS

-

Dimethyl sulfoxide (DMSO)

-

Black 96-well microplates

-

Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare this compound dilutions: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Prepare serial dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

-

Prepare proteasome solution: Dilute the purified 20S proteasome in Assay Buffer to a final concentration of 0.5 nM.

-

Assay setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the this compound dilutions to the sample wells.

-

Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.

-

Add 20 µL of the diluted proteasome solution to all wells.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

-

Initiate reaction: Add 20 µL of the trypsin-like substrate (e.g., 100 µM final concentration) to all wells to start the reaction.

-

Kinetic measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence intensity every 2 minutes for 30-60 minutes.

-

Data analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Assay for Trypsin-Like Proteasome Activity

This protocol describes a method to assess the inhibitory effect of this compound on the trypsin-like proteasome activity in living cells using a commercially available luminescent assay kit (e.g., Proteasome-Glo™ Trypsin-Like Cell-Based Assay).

Materials:

-

Cell line of interest (e.g., a human cancer cell line)

-

Complete cell culture medium

-

This compound

-

Proteasome-Glo™ Trypsin-Like Cell-Based Assay Kit (or equivalent)

-

White, opaque 96-well microplates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell seeding: Seed cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include wells with medium and the corresponding DMSO concentration as a control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment time (e.g., 1-4 hours).

-

Assay reagent preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

-

Luminescence measurement:

-

Equilibrate the plate and the prepared reagent to room temperature.

-

Add 100 µL of the Proteasome-Glo™ reagent to each well.

-

Mix the contents of the wells on a plate shaker for 2 minutes at a low speed.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data analysis:

-

Subtract the background luminescence (wells with no cells) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO-treated control cells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing proteasome inhibitors like this compound.

Caption: Experimental workflow for proteasome inhibitor characterization.

References

- 1. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ubiqbio.com [ubiqbio.com]

- 5. Back to your heart: Ubiquitin proteasome system-regulated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. promega.com [promega.com]

- 8. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.kr]

- 10. devtoolsdaily.com [devtoolsdaily.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: HMB-Val-Ser-Leu-VE Treatment in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following document provides detailed application notes and experimental protocols for the evaluation of a novel therapeutic agent, designated as HMB-Val-Ser-Leu-VE, in the context of multiple myeloma (MM) cell lines. This agent is hypothesized to be an antibody-drug conjugate (ADC) or a similar targeted delivery vehicle. For the purposes of this document, "HMB-Val-Ser-Leu" is considered a novel peptide linker designed for cleavage within the target cell, and "VE" represents a cytotoxic payload, likely a derivative of auristatin E (vedotin/MMAE), a potent microtubule-disrupting agent. These protocols are designed to facilitate the investigation of its cytotoxic and apoptotic effects, as well as its impact on key cellular signaling pathways in multiple myeloma.

Data Presentation

Quantitative data from experimental evaluations should be summarized for clear interpretation and comparison. The following tables provide a recommended structure for presenting such data.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | Description | IC50 (nM) after 72h |

| RPMI-8226 | Human MM; IL-6 independent | Data |

| U-266 | Human MM; IL-6 secreting | Data |

| NCI-H929 | Human MM; t(4;14) | Data |

| MM.1S | Human MM; Dexamethasone-sensitive | Data |

| KMS-12-BM | Human MM; t(11;14) | Data |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| RPMI-8226 | Control (Vehicle) | Data | Data |

| IC50 Concentration | Data | Data | |

| U-266 | Control (Vehicle) | Data | Data |

| IC50 Concentration | Data | Data |

Table 3: Cell Cycle Analysis Following Treatment with this compound

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| RPMI-8226 | Control (Vehicle) | Data | Data | Data |

| IC50 Concentration (24h) | Data | Data | Data | |

| U-266 | Control (Vehicle) | Data | Data | Data |

| IC50 Concentration (24h) | Data | Data | Data |

Table 4: Modulation of Key Signaling Proteins by this compound

| Cell Line | Protein Target | Treatment | Fold Change vs. Control (Normalized to Loading Control) |

| RPMI-8226 | Cleaved PARP | IC50 (24h) | Data |

| Cleaved Caspase-3 | IC50 (24h) | Data | |

| p-Akt (Ser473) | IC50 (6h) | Data | |

| Bcl-2 | IC50 (24h) | Data |

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Lines: RPMI-8226, U-266, NCI-H929, MM.1S, and other relevant MM cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. For specific cell lines like U-266, IL-6 may be required.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Maintain cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL. Subculture every 2-3 days by centrifuging and resuspending in fresh medium.

2. Cell Viability Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Procedure:

-

Seed MM cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to acclimate.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a control.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

-

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the extent of apoptosis induced by the treatment.

-

Procedure:

-

Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 24 or 48 hours.

-

Harvest cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

4. Cell Cycle Analysis

-

Objective: To determine the effect of the treatment on cell cycle progression.

-

Procedure:

-

Treat 1 x 10^6 cells with this compound at the IC50 concentration for 24 hours.

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

5. Western Blotting

-

Objective: To analyze the expression levels of key proteins involved in apoptosis and other signaling pathways.

-

Procedure:

-

Treat cells with this compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Akt, p-Akt, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin).

-

Visualizations: Signaling Pathways and Workflows

Caption: Hypothetical mechanism of action for this compound in MM cells.

Caption: General experimental workflow for evaluating this compound.

Caption: Logical cascade from treatment to cell death in multiple myeloma.

Determining the Effective In Vitro Concentration of HMB-Val-Ser-Leu-VE: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMB-Val-Ser-Leu-VE is a cell-permeable, irreversible tripeptide vinyl ester that acts as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, with a reported IC50 value of 33 nM for its enzymatic inhibition.[1][2] The ubiquitin-proteasome system is a critical pathway for protein degradation, and its dysregulation is implicated in various diseases, including cancer. While the chymotrypsin-like activity of the proteasome is the primary target for many anti-cancer drugs, the roles of the trypsin-like and caspase-like activities are also of significant interest.

The HMB (β-hydroxy-β-methylbutyrate) moiety of this compound is a metabolite of the amino acid leucine and is known to be involved in modulating protein synthesis and degradation through pathways such as the mTOR and ubiquitin-proteasome systems. The peptide sequence Val-Ser-Leu may serve as a substrate for intracellular proteases, potentially influencing its mechanism of action.

Interestingly, initial studies have indicated that this compound is nontoxic to certain colon carcinoma cell lines and does not affect their proliferation.[1] However, it has been shown to modulate the generation and presentation of immunogenic peptides by MHC class I molecules, suggesting a potential role in immunotherapy.[1] This profile suggests that its "effective concentration" in vitro may not always be defined by direct cytotoxicity but by other biological effects. Therefore, a multi-assay approach is recommended to fully characterize its in vitro activity.

These application notes provide a comprehensive set of protocols to determine the effective concentration of this compound in various cancer cell lines by assessing its impact on cell viability, apoptosis, and key signaling pathways.

Data Presentation

Table 1: Summary of In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Trypsin-Like Activity) | 33 nM | 20S Proteasome | [1][2] |

| Cytotoxicity | Nontoxic | Colon Carcinoma (COO115, HCT116) | [1] |

| Effect on Cell Proliferation | No effect | Colon Carcinoma (COO115, HCT116) | [1] |

| Immunomodulatory Effect | Enhanced CTL killing | HLA-A2 positive lymphoblastoid cells | [1] |

Experimental Protocols

Cell Viability Assays (MTT/MTS)

To determine the effect of this compound on cell viability, a colorimetric assay such as MTT or MTS can be employed. These assays measure the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is from 1 nM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Read the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the EC50 value, if applicable.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Western Blot for Signaling Pathway Analysis

To investigate the effect of this compound on the mTOR and ubiquitin-proteasome pathways, Western blotting can be performed to detect changes in the levels and phosphorylation status of key proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-ubiquitin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells in 6-well plates with desired concentrations of this compound for a specified time. Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

References

Application Note: Protocol for Assessing HMB-Val-Ser-Leu-VE Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMB-Val-Ser-Leu-VE is a cell-permeable, tripeptide vinyl ester that functions as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome, with an IC50 value of 0.033 µM.[1] The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its inhibition can lead to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis.[2][3] This makes proteasome inhibitors a key area of interest in cancer therapeutics. The vinyl ester group within this compound acts as a pharmacophore, interacting with the catalytic threonine residue of the proteasome.[2][4] While initial studies have shown this compound to be non-toxic in certain cancer cell lines, a comprehensive assessment of its cytotoxic potential across various cell types is crucial for its development as a potential therapeutic agent.[3]

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, focusing on cell viability and apoptosis induction.

Core Concepts: Understanding the Compound

Contrary to the typical structure of an antibody-drug conjugate (ADC) or a peptide-drug conjugate (PDC), this compound is a singular molecular entity. The components of its name do not represent a separate linker and payload in the conventional sense.

-

HMB (N-(3-hydroxy-2-methylbenzoyl)) : This is an N-terminal capping group.

-

Val-Ser-Leu : This is a tripeptide sequence that provides specificity for the proteasome's active site.

-

VE (Vinyl Ester) : This functional group is the reactive moiety that forms a covalent bond with the active site threonine of the proteasome, thereby inhibiting its activity.[2][4] It is an integral part of the inhibitor itself.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: Cell Viability (IC50 Values) determined by MTT Assay

| Cell Line | This compound IC50 (µM) | Bortezomib (Positive Control) IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| Cancer Cell Line 1 (e.g., MM.1S) | Insert experimental data | Insert experimental data | Insert experimental data |

| Cancer Cell Line 2 (e.g., HeLa) | Insert experimental data | Insert experimental data | Insert experimental data |

| Normal Cell Line (e.g., HFF-1) | Insert experimental data | Insert experimental data | Insert experimental data |

Table 2: Apoptosis Induction (Caspase-3/7 Activity)

| Treatment (Concentration) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control) |

| This compound (IC50) | Insert experimental data |

| This compound (2x IC50) | Insert experimental data |

| Bortezomib (Positive Control, IC50) | Insert experimental data |

| Staurosporine (Positive Control, 1 µM) | Insert experimental data |

| Vehicle Control (e.g., 0.1% DMSO) | 1.0 |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Bortezomib (positive control proteasome inhibitor)

-

Doxorubicin (positive control cytotoxic agent)

-

Selected cancer and normal cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Also prepare dilutions for positive controls (Bortezomib, Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used, typically ≤ 0.1%).

-

After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.

Materials:

-

This compound

-

Bortezomib (positive control)

-

Staurosporine (positive control for apoptosis induction)

-

Selected cell lines

-

Complete cell culture medium

-

White, opaque-walled 96-well plates (for luminescence-based assays)

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a white, opaque-walled 96-well plate at a density of 10,000 cells/well in 80 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare dilutions of this compound at concentrations corresponding to the IC50 and 2x IC50 values determined from the MTT assay.

-

Prepare positive controls (Bortezomib at its IC50, Staurosporine at 1 µM) and a vehicle control.

-

Add 20 µL of the compound dilutions to the respective wells.

-

Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.

-

-

Caspase-3/7 Assay:

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold increase in caspase-3/7 activity for each treatment relative to the vehicle control.

-

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by the inhibition of the proteasome by this compound.

References

Troubleshooting & Optimization

troubleshooting HMB-Val-Ser-Leu-VE experimental variability

Welcome to the technical support center for HMB-Val-Ser-Leu-VE. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and answer frequently asked questions related to the use of this compound.

FAQs: Understanding this compound

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, irreversible inhibitor of the 20S proteasome.[1] It specifically targets the trypsin-like activity of the proteasome with a reported IC50 value of 33 nM.[1] The "VE" in its name stands for vinyl ester, which acts as a reactive group, likely forming a covalent bond with the active site of the proteasome. Its primary mechanism of action is the inhibition of proteasomal degradation of cellular proteins, which can lead to the accumulation of proteins that regulate cell cycle progression and apoptosis.[1]

Q2: Is this compound a payload for an antibody-drug conjugate (ADC)?

A2: While this compound contains a peptide sequence (Val-Ser-Leu) and a reactive group (vinyl ester), it is primarily described in the scientific literature as a standalone proteasome inhibitor.[1][2] Peptide linkers are common in ADCs, with sequences like Val-Cit being widely used to connect cytotoxic payloads to antibodies.[3][4][5][6] Experimental variability with peptide-based molecules can occur in both contexts. This guide will address issues related to this compound as a proteasome inhibitor and also cover relevant troubleshooting for peptide linkers in ADCs, given the potential for overlapping challenges.

Q3: What are the key signaling pathways affected by this compound?

A3: By inhibiting the proteasome, this compound can affect multiple downstream signaling pathways. A primary pathway impacted is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] The proteasome is responsible for degrading IκBα, an inhibitor of NF-κB. Inhibition of the proteasome leads to the accumulation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes, many of which are involved in cell survival and proliferation. Additionally, proteasome inhibition can induce cellular stress and trigger apoptotic pathways.[7][8]

Q4: What are the recommended storage and handling conditions for this compound?